molecular formula C27H26N2O5S B2585935 2-(3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 895645-80-4

2-(3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No.: B2585935
CAS No.: 895645-80-4
M. Wt: 490.57
InChI Key: OWRGYSJXVDVQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
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Scientific Research Applications

Novel Phosphodiesterase 4 Inhibitor Development

The compound CHF6001 has been identified as a potent phosphodiesterase 4 (PDE4) inhibitor, suitable for topical pulmonary administration. This research outlines its effectiveness in suppressing antigen-induced decline of lung functions and eosinophilia in animal models, presenting a significant step forward in the treatment of asthma and chronic obstructive respiratory disease without the notable side effects associated with other PDE4 inhibitors (Villetti et al., 2015).

Broad-Spectrum Antibacterial Agent Synthesis

A study on the synthesis of new 2-sulfonylquinolone derivatives highlights their potential as broad-spectrum antibacterial agents effective against resistant strains like MRSA. This research showcases the importance of these compounds in developing new antibiotics through optimized synthetic methods that are amenable to large-scale synthesis, contributing significantly to combating antimicrobial resistance (Hashimoto et al., 2007).

Anticancer Evaluation of 1,4-Naphthoquinone Derivatives

The cytotoxic activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives against human cancer cell lines underscores the potential of such compounds in cancer therapy. With low toxicity in normal human kidney cells, these derivatives represent a promising avenue for the development of new anticancer agents (Ravichandiran et al., 2019).

Molecular Docking Studies for Anticancer and Antimicrobial Agents

Research into lipophilic acetamide derivatives affords potential anticancer and antimicrobial agents, with molecular docking studies providing insights into their mechanisms of action. This includes promising broad-spectrum antibacterial activity and cytotoxic effects against cancer lines, illustrating the diverse applications of such compounds in medical research (Ahmed et al., 2018).

Synthesis of Quinazolines for Antimicrobial Applications

The creation of new quinazolines showcases their potential as antimicrobial agents, further emphasizing the critical role of quinoline derivatives in the development of new treatments for bacterial and fungal infections. This synthesis and characterization work provides a foundation for future drug discovery efforts (Desai et al., 2007).

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-3-19-10-15-24-23(16-19)27(31)25(35(32,33)22-13-11-21(12-14-22)34-4-2)17-29(24)18-26(30)28-20-8-6-5-7-9-20/h5-17H,3-4,18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRGYSJXVDVQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OCC)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.